molecular formula C6H15NO9S B1671601 D-Glucosamine sulfate CAS No. 29031-19-4

D-Glucosamine sulfate

Cat. No. B1671601
CAS RN: 29031-19-4
M. Wt: 277.25 g/mol
InChI Key: FGNPLIQZJCYWLE-BTVCFUMJSA-N
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Description

D-Glucosamine sulfate is a natural sugar found in and around the fluid and tissues that cushion your joints . It is also found in the hard covering of shellfish . Glucosamine sulfate supplements are often made using shellfish, but the substance can also be made in a laboratory . It is part of the structure of two polysaccharides, chitosan and chitin .


Synthesis Analysis

Glucosamine is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat . A study has reported the use of NMR spectroscopic method for the determination of chondroitin sulfate and glucosamine in dietary supplements .


Molecular Structure Analysis

The molecular formula of D-Glucosamine sulfate is C6H13NO5 . It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids .


Chemical Reactions Analysis

The NMR spectroscopic method was established, compared, and validated for the determination of chondroitin sulfate and glucosamine in dietary supplements . The NMR method was extended to the analysis of methylsulfonylmethane, adulterant maltodextrin, acetate, and inorganic ions .


Physical And Chemical Properties Analysis

D-Glucosamine sulfate is a solid substance . Its molar mass is 179.172 g·mol −1 . It has a density of 1.563 g/mL . The melting point is 150 °C (302 °F; 423 K) .

Scientific Research Applications

Cell Membrane Stability

D-Glucosamine contributes to cell membrane stability . It controls biological responses and protects both cells and tissues . Positively charged amino groups of D-Glucosamine can bind the cell membrane electrically to protect against tissue damage .

Regenerative Medicine

D-Glucosamine has specific applications in regenerative medicine . It can accelerate wound healing by promoting cell proliferation and differentiation .

Antioxidant Activity

D-Glucosamine has superoxide/hydroxyl radical scavenging activities . It has a strong chelating effect on ferrous ions and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Pain Relief

D-Glucosamine binds to sodium channels to result in a longer open time, which can explain the pain relief .

Osteoarthritis Treatment

Oral use of D-Glucosamine sulfate might provide some pain relief for people with osteoarthritis of the knee . Some research shows that it may also help slow knee joint degeneration associated with osteoarthritis .

Rheumatoid Arthritis Treatment

D-Glucosamine sulfate has been well-studied for its potential to treat symptoms and disease progression associated with rheumatoid arthritis .

Osteoporosis Treatment

D-Glucosamine sulfate has potential in treating disease progression associated with osteoporosis .

Glycosaminoglycan Biosynthesis

D-Glucosamine induces the production of hyaluronic acid and directly enters the glycosaminoglycan (GAG) biosynthetic pathway for the production of hyaluronic acid, keratan sulfate, and sulfated GAGs .

Future Directions

D-Glucosamine contributes to cell membrane stability and has potential applications in regenerative medicine . It exhibits anti-inflammatory effects, improves cellular redox status, reduces OA-mediated oxidative damages, scavenges free radicals, upregulates antioxidant proteins and enzyme levels, inhibits the production of reactive oxygen species, and induces autophagy to delay OA pathogenesis . Further studies are warranted to determine the synergistic effect of glucosamine with other anti-inflammatory and/or antioxidative agents on joint health in humans .

Mechanism of Action

Target of Action

D-Glucosamine sulfate primarily targets the cartilage and synovial fluid in joints . It plays a crucial role in the synthesis of glycosaminoglycans, key components of joint cartilage, and thus helps maintain the structural integrity of the joints .

Mode of Action

D-Glucosamine sulfate interacts with its targets by providing a building block for the synthesis of glycosaminoglycans . It also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 . Furthermore, it enhances the synthesis of proteoglycans that retard cartilage degradation and improve joint function .

Biochemical Pathways

D-Glucosamine sulfate affects several biochemical pathways. It lowers the expression of p38 MAPK and c-Jun N-terminal kinase (JNK) and elevates the extracellular signal-regulated kinase 1/2 (ERK-1/2) expression in the cartilage . These changes in signaling pathways contribute to the anti-inflammatory and chondroprotective effects of D-Glucosamine sulfate .

Pharmacokinetics

After oral administration, approximately 90% of D-Glucosamine sulfate is absorbed . The current treatment doses (for example, 1,500 mg/day) barely reach the required therapeutic concentration in plasma and tissue . This could explain the variable clinical outcomes observed in different individuals .

Result of Action

The administration of D-Glucosamine sulfate can slow the progression of osteoarthritis and relieve symptoms of joint pain . It promotes cell proliferation and differentiation, contributing to wound healing . Additionally, it has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Action Environment

The action of D-Glucosamine sulfate can be influenced by various environmental factors. For instance, it can bind to the cell membrane electrically to protect against tissue damage . The prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using D-Glucosamine sulfate . This suggests that the cellular environment and membrane stability can significantly influence the efficacy of D-Glucosamine sulfate .

properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNPLIQZJCYWLE-BTVCFUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14999-43-0
Record name D-Glucose, 2-amino-2-deoxy-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14999-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30944241
Record name Sulfuric acid--2-amino-2-deoxyhexose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucosamine sulfate

CAS RN

29031-19-4, 216447-61-9
Record name Glucosamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29031-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029031194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--2-amino-2-deoxyhexose (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glucosamine sulphate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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